7-Pentadecanol

説明

Contextualization of 7-Pentadecanol within Secondary Long-Chain Fatty Alcohols

Fatty alcohols are broadly defined as aliphatic alcohols with a long hydrocarbon chain, typically ranging from 4 to 26 carbon atoms ebi.ac.ukwikipedia.org. They are commonly derived from natural fats and oils, though synthetic routes also exist wikipedia.orgatamanchemicals.comgoldenagri.com.sg. While many commercially significant fatty alcohols are primary alcohols (e.g., 1-pentadecanol (B150567), C15H31OH), the class also encompasses secondary and branched alcohols ebi.ac.ukatamanchemicals.com. Secondary fatty alcohols, such as this compound, possess the hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms within the chain. This structural variation can influence their physical properties, chemical reactivity, and biological interactions compared to their primary alcohol counterparts. Long-chain fatty alcohols, in general, are known for their amphiphilic nature, possessing both water-loving (hydrophilic -OH group) and oil-loving (hydrophobic hydrocarbon chain) characteristics, which contribute to their utility as emulsifiers, emollients, and stabilizers in various formulations goldenagri.com.sg.

Overview of Scholarly Research Significance and Gaps

Research concerning this compound, while not as extensive as for some other fatty alcohols, touches upon its chemical properties, potential biological roles, and presence in natural systems. The significance lies in understanding its specific contributions within the broader context of fatty alcohol chemistry and biology.

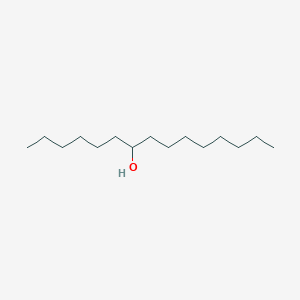

The molecular structure of this compound is a straight-chain C15 hydrocarbon with a hydroxyl group at the C-7 position nih.gov. This secondary alcohol functionality dictates its chemical behavior. Like other alcohols, it can undergo esterification, oxidation, and etherification reactions. The position of the hydroxyl group influences steric hindrance and electronic effects, potentially altering reaction rates and product selectivity compared to terminal primary alcohols. While specific detailed studies on the unique reactivity of this compound are limited, general fatty alcohol chemistry suggests it can participate in reactions common to secondary alcohols. For instance, oxidation could yield a ketone, pentadecan-7-one. Its relatively long hydrocarbon chain imparts lipophilicity, influencing its solubility and interactions with non-polar environments.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4104-59-0 | nih.govchemicalbook.comsigmaaldrich.comarctomsci.comsigmaaldrich.com |

| IUPAC Name | pentadecan-7-ol | nih.govsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₅H₃₂O | nih.govchemicalbook.comcymitquimica.comnih.gov |

| Molecular Weight | 228.41 g/mol | nih.govchemicalbook.comcymitquimica.comnih.gov |

| Physical Form | Colorless to White to Yellow Solid or Semi-solid or liquid | sigmaaldrich.com |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | sigmaaldrich.comsigmaaldrich.com |

| Estimated Boiling Point | 300.24 °C | chemicalbook.com |

| Estimated Density | 0.8221 | chemicalbook.com |

Fatty alcohols, including those with longer chains, are integral to lipid metabolism in various organisms hmdb.cafoodb.ca. They can be synthesized through the reduction of fatty acids or fatty aldehydes researchgate.net. In biological systems, very long-chain fatty alcohols (VLCFAs) are involved in a "fatty alcohol cycle," where they are reversibly inter-converted with fatty aldehydes and fatty acids hmdb.cafoodb.ca. This cycle is crucial for cellular homeostasis and can be affected by certain inherited peroxisomal disorders hmdb.cafoodb.ca. While specific metabolic pathways for this compound are not extensively detailed, its classification as a long-chain fatty alcohol places it within this broader metabolic framework. Pentadecanoic acid (C15:0), a related odd-chain saturated fatty acid, has been studied for its essential fatty acid properties and potential health benefits, including anti-inflammatory and antiproliferative activities plos.org. The presence of this compound in organisms like cyanobacteria suggests potential roles in their biochemical processes, though these are not fully elucidated mdpi.comresearchgate.net.

This compound and other fatty alcohols have found applications in various industries. They are utilized in cosmetics and personal care products for their emollient, lubricating, and emulsifying properties mdpi.com. Furthermore, they are explored as potential biofuel additives mdpi.com. Research has indicated that certain fatty alcohols possess antimicrobial activity, including against Propionibacterium acnes, a bacterium implicated in acne mdpi.comwikipedia.org. Notably, pentadecanol has demonstrated potential as a mycobactericidal agent, showing affinity for specific receptors like PanK, which could be relevant for developing agents against Mycobacterium tuberculosis wikipedia.orgresearchgate.net.

Environmentally, long-chain fatty alcohols have been identified as components of surface lipids in plant waxes and can be emitted into the atmosphere as primary biological aerosol particles copernicus.org. Their presence in natural environments, such as in eucalyptus bark extracts bepls.com and within cyanobacterial metabolites mdpi.comresearchgate.net, highlights their natural occurrence. The biodegradability of aliphatic alcohols is generally high, suggesting they are unlikely to persist long-term in the environment, though specific degradation rates for this compound would require dedicated studies ecetoc.orgepa.gov.

Gaps in Scholarly Research: Despite its presence and potential applications, specific research focusing solely on this compound remains relatively limited. Key areas for further investigation include:

Detailed Reactivity Studies: A more in-depth exploration of the specific chemical reactions and reaction kinetics of this compound, particularly in comparison to its primary alcohol isomers.

Metabolic Pathways: Elucidation of the precise metabolic fate and role of this compound within biological systems, including its specific enzyme interactions and contribution to cellular lipid metabolism.

Environmental Fate and Transport: Comprehensive studies on its degradation pathways, persistence, and potential ecological impact in various environmental compartments.

Targeted Biotechnological Applications: Further research to validate and optimize its use in specific biotechnological applications, such as antimicrobials or specialized industrial agents, by understanding structure-activity relationships.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pentadecan-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h15-16H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRBNFACZVMDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431854 | |

| Record name | 7-PENTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4104-59-0 | |

| Record name | 7-PENTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Regiochemical Control of Pentadecanols

Contemporary Chemical Synthesis Approaches for 7-Pentadecanol and Isomers

The construction of the C15 backbone of pentadecanols with a hydroxyl group at a specific position, such as the 7-position, can be achieved through various modern synthetic strategies. While classic methods like the Grignard reaction remain relevant, contemporary approaches often focus on catalytic C-C bond-forming reactions that offer greater efficiency and selectivity.

A primary and versatile method for the synthesis of this compound involves the Grignard reaction . This well-established organometallic reaction allows for the formation of a carbon-carbon bond through the nucleophilic addition of a Grignard reagent to a carbonyl compound. To synthesize this compound, one could react heptanal (B48729) with octylmagnesium bromide or octanal (B89490) with heptylmagnesium bromide. The subsequent acidic workup of the resulting magnesium alkoxide yields the desired secondary alcohol.

Table 1: Grignard Synthesis of this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Grignard Reagent) | Product |

| Heptanal | Octylmagnesium bromide | This compound |

| Octanal | Heptylmagnesium bromide | This compound |

More advanced and catalytic methods for the synthesis of secondary alcohols have emerged, offering alternatives to stoichiometric Grignard reagents. Ruthenium and iridium-catalyzed reactions, operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, have shown significant promise. nih.govnih.govacs.orgacs.orgorganic-chemistry.org These reactions typically involve the coupling of a primary alcohol with a secondary alcohol or two primary alcohols to form a larger secondary alcohol. nih.govacs.orgelsevierpure.com For instance, a ruthenium pincer complex can catalyze the self-coupling of secondary alcohols to produce β-branched ketones, which can then be reduced to the corresponding alcohols. acs.org Similarly, iridium-catalyzed alkylation of secondary alcohols with primary alcohols provides a route to access branched ketones and subsequently, branched alcohols. nih.govacs.org While not yet specifically demonstrated for this compound, these catalytic methods represent a more atom-economical and environmentally benign approach for the synthesis of long-chain secondary alcohols.

Another innovative approach involves the "methanolation" of olefins, a tandem catalytic reaction that converts methanol (B129727) and an olefin into a long-chain alcohol. mpg.de This method utilizes a dual catalytic system, for example, combining a manganese complex for methanol dehydrogenation and a rhodium complex for hydroformylation and hydrogenation of the olefin. mpg.de This strategy offers a sustainable route to long-chain alcohols from readily available feedstocks.

Enantioselective Synthesis Strategies for Chiral Pentadecanol Derivatives

When the pentadecanol structure contains a chiral center, as is the case for isomers other than 8-pentadecanol, controlling the stereochemistry becomes a critical aspect of the synthesis. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for applications in pharmaceuticals and other areas where stereoisomers can have vastly different biological activities.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction that forms a new carbon-carbon bond. A prominent example is the enantioselective addition of organozinc reagents to aldehydes . rsc.orgbenthamdirect.comuctm.edunih.gov In this reaction, a dialkylzinc reagent adds to an aldehyde in the presence of a chiral ligand, typically a chiral amino alcohol, to produce a chiral secondary alcohol with high enantiomeric excess. For the synthesis of a chiral pentadecanol, one could envision the addition of an appropriate dialkylzinc to a long-chain aldehyde in the presence of a chiral catalyst.

Table 2: Example of Enantioselective Addition for Chiral Alcohol Synthesis

| Aldehyde | Organozinc Reagent | Chiral Ligand Example | Product |

| Propanal | Di-n-hexylzinc | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | (S)-Nonan-3-ol |

Similarly, the enantioselective alkylation of aldehydes using functionalized alkylboron or alkylzirconium reagents, catalyzed by chiral titanium or nickel complexes, has been developed for the synthesis of enantioenriched secondary alcohols. mdpi.comacs.orgchinesechemsoc.org These methods offer the advantage of using readily available and often more functional-group-tolerant organometallic reagents. The spin-center shift (SCS) mechanism, combining photoredox and organocatalysis, has also been employed for the enantioselective α-benzylation of aldehydes with alcohols, showcasing a novel approach to C-C bond formation. princeton.edu

Chiral Auxiliary and Ligand-Based Methodologies

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. nih.govwikipedia.orgsfu.catcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of a chiral pentadecanol, a chiral auxiliary could be attached to one of the precursor fragments to control the stereochemistry of the C-C bond-forming reaction, such as an aldol (B89426) reaction or an alkylation. scielo.org.mx Evans' oxazolidinones and sulfur-based chiral auxiliaries are examples of commonly used auxiliaries that have proven effective in a wide range of asymmetric transformations. scielo.org.mx

Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around the metal center, which in turn influences the stereochemical outcome of the reaction. core.ac.ukchemrxiv.org The development of new and efficient chiral ligands is an active area of research. For the enantioselective synthesis of long-chain alcohols, chiral ligands such as phosphoramides have been shown to be effective in promoting the addition of organozinc reagents to aldehydes with high yields and enantioselectivities. rsc.org The modular nature of many chiral ligands allows for the fine-tuning of their steric and electronic properties to optimize the stereoselectivity for a specific substrate.

Development of Regioselective Hydroxylation Techniques for Alkane Substrates

The direct, regioselective hydroxylation of unactivated C-H bonds in alkanes is a highly desirable but challenging transformation in organic synthesis. If controllable, this approach would provide a direct route to alcohols from simple hydrocarbon feedstocks. Cytochrome P450 monooxygenases are a class of enzymes that can catalyze the hydroxylation of a wide variety of substrates, including alkanes, with high regio- and stereoselectivity. nih.gov

The CYP153A family of P450 enzymes has been identified as being particularly effective at the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) hydroxylation of medium to long-chain alkanes. semanticscholar.org While the terminal hydroxylation of pentadecane (B166386) would yield 1-pentadecanol (B150567), achieving selective hydroxylation at the C-7 position to produce this compound is a significant challenge. The regioselectivity of P450 enzymes is determined by the shape and amino acid composition of the active site, which dictates how the alkane substrate binds. Through protein engineering techniques such as directed evolution and site-directed mutagenesis, it is theoretically possible to alter the regioselectivity of these enzymes. However, achieving precise hydroxylation at an internal, unactivated carbon of a long-chain alkane like pentadecane remains a formidable research goal. Current research in the field is focused on understanding the factors that control P450 regioselectivity to enable the design of biocatalysts for specific hydroxylation reactions. nih.gov

Chemoenzymatic Synthetic Routes for Modified Pentadecanol Structures

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govmdpi.com This approach is particularly powerful for the synthesis of complex molecules, including modified pentadecanol structures.

A common chemoenzymatic strategy for the synthesis of chiral alcohols is lipase-catalyzed kinetic resolution . In this process, a racemic mixture of a secondary alcohol is treated with a lipase (B570770) enzyme in the presence of an acyl donor. The lipase will selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. This method can be applied to a racemic mixture of a pentadecanol isomer to obtain enantiomerically enriched forms. Dynamic kinetic resolution (DKR) is an even more powerful technique where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. mdpi.com

Chemoenzymatic routes can also be designed to introduce other functional groups into the pentadecanol structure. For example, a chemical synthesis could be used to produce a pentadecanol precursor containing a double or triple bond. This precursor could then be subjected to an enzymatic transformation, such as an epoxidation or dihydroxylation, to introduce new functional groups with high stereoselectivity. The combination of versatile chemical reactions with the high selectivity of enzymes offers a powerful toolbox for the synthesis of a wide range of modified pentadecanol structures. nih.govnih.gov

Biosynthetic Pathways and Biotransformation Mechanisms of Pentadecanols

Elucidation of Enzymatic Systems in Microbial Bioproduction

Microorganisms play a significant role in the bioproduction of fatty alcohols, including pentadecanols, through the action of specific enzymatic systems. These systems are crucial for converting hydrocarbon precursors into valuable alcohol compounds.

Characterization of Alkane Hydroxylases and Alcohol Dehydrogenases in Fatty Alcohol Formation

The initial step in the microbial degradation or bioconversion of n-alkanes to fatty alcohols often involves alkane hydroxylases. These enzymes catalyze the hydroxylation of alkanes, typically at the terminal carbon, yielding primary alcohols nih.govfrontiersin.org. Following this hydroxylation, alcohol dehydrogenases (ADHs) play a critical role in further oxidizing these primary alcohols. In the context of fatty alcohol formation, ADHs can convert the initial alcohol product into an aldehyde, which can then be further metabolized into fatty acids nih.govresearchgate.net. For instance, the Pseudomonas putida GPo1 alkane hydroxylase system comprises alkane hydroxylase (AlkB), rubredoxin (AlkG), and rubredoxin reductase (AlkT), where AlkB performs the hydroxylation frontiersin.orgnih.gov. Similarly, alcohol dehydrogenases are involved in the oxidation of alcohols to aldehydes, a key step in lipid metabolism and the synthesis of various lipids ontosight.ai. Research indicates that some microorganisms can degrade n-alkanes via dehydrogenation followed by water addition to produce alcohols under anaerobic conditions nih.govfrontiersin.org.

Fungal Oxidation and Assimilation of Hydrocarbon Precursors to Pentadecanols

Fungi possess diverse enzymatic machinery capable of oxidizing and assimilating hydrocarbon precursors to produce fatty alcohols like pentadecanols. White rot fungi, for example, are known to metabolize polycyclic aromatic hydrocarbons (PAHs) using systems that may involve cytochrome P450 monooxygenases or lignin (B12514952) peroxidases nih.govnih.gov. While direct evidence for fungal production of specific pentadecanols from hydrocarbons is not detailed, the general capability of fungi to process hydrocarbon substrates suggests their potential role in fatty alcohol biosynthesis mdpi.com. Certain microorganisms have been observed to produce fatty alcohols, including pentadecanol, when grown on simple citric acid cycle intermediates asm.org.

Metabolic Interconversions within Lipid Pathways

The biosynthesis and metabolism of pentadecanols are intricately linked to broader cellular lipid pathways, involving dynamic interconversions of fatty alcohols, aldehydes, and fatty acids.

Analysis of the Fatty Alcohol Cycle and Related Intermediates

Fatty alcohols, including pentadecanols, are inter-converted with fatty aldehydes and fatty acids through a metabolic cycle often referred to as the "fatty alcohol cycle" hmdb.canih.gov. This cycle is fundamental to lipid metabolism. The process typically begins with the activation of a fatty acid to its acyl-CoA form, followed by reduction to a fatty alcohol, often via an aldehyde intermediate nih.govresearchgate.netnih.gov. Conversely, fatty alcohols can be oxidized to fatty aldehydes by fatty alcohol dehydrogenases (FADHs), and subsequently to fatty acids by fatty aldehyde dehydrogenases (FALDHs) ontosight.ainih.govnih.gov. These interconversions are vital for lipid homeostasis and the synthesis of compounds like wax esters and ether glycerolipids hmdb.canih.gov. For instance, Sjögren-Larsson syndrome (SLS) is characterized by a deficiency in FALDH, leading to the accumulation of fatty alcohols and diversion into alternative biosynthetic pathways nih.gov.

Molecular Biology of Oxidoreductases Involved in Pentadecanol Biosynthesis

Key enzymes in pentadecanol biosynthesis and metabolism are oxidoreductases, including alcohol dehydrogenases and fatty aldehyde dehydrogenases. Alcohol dehydrogenases (ADHs) are typically members of the short-chain dehydrogenase/reductase (SDR) or medium-chain dehydrogenase/reductase (MDR) families, capable of oxidizing alcohols to aldehydes using cofactors like NAD+ ontosight.ai. Fatty aldehyde dehydrogenases (FALDHs), such as ALDH3A2, are crucial for oxidizing long-chain aliphatic aldehydes to fatty acids and can also oxidize fatty alcohols as part of the fatty alcohol:NAD oxidoreductase (FAO) complex nih.govnih.gov. The molecular biology of these enzymes, including their gene expression and regulation, is central to understanding and engineering pentadecanol production ontosight.ainih.gov. For example, research has focused on expressing specific alcohol dehydrogenases, like PsADH, in host organisms to facilitate the conversion of fatty alcohols to aldehydes for further synthesis nih.gov.

Identification and Isolation from Biological Matrices

The identification and isolation of pentadecanols from biological matrices employ various analytical techniques, often involving chromatographic separation coupled with mass spectrometry. Methods like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS), including electrospray ionization (ESI-MS), are commonly used for the precise identification and quantification of lipids and alcohols in complex biological samples nih.govosti.govnih.govjapsonline.com. These techniques allow for the separation of target compounds from interfering substances, facilitating their detection and structural elucidation. For example, lipid extraction from biological samples using modified Bligh/Dyer procedures, followed by HPLC-MS analysis, enables the identification of various sterols and potentially other lipid classes like fatty alcohols nih.gov. Reactivity-based screening protocols can also be employed to detect and isolate specific functional groups, like isonitriles, from complex biological mixtures, demonstrating the application of targeted chemical labeling for analysis d-nb.info.

Natural Occurrence in Plant Extracts and Waxes

Plant cuticles, the protective lipid layers coating aerial plant surfaces, are complex matrices composed of cutin and associated solvent-extractable waxes collectionscanada.gc.caoup.comfrontiersin.org. These cuticular waxes are rich in very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, ketones, esters, and alcohols oup.comfrontiersin.org. Fatty alcohols, both primary and secondary, are significant components of these waxes, playing crucial roles in plant defense, water retention, and interaction with the environment collectionscanada.gc.caoup.comfrontiersin.org.

Pentadecanols, which are C15 fatty alcohols, represent a class of odd-chain fatty alcohols that can be found in natural lipid compositions. While even-chain fatty alcohols are generally more prevalent in biological systems, odd-chain fatty alcohols, including pentadecanol, have been identified in various natural sources researchgate.net. These compounds can occur as free alcohols or esterified within wax esters researchgate.netnih.gov. Research indicates that odd-chain fatty alcohols are synthesized through distinct biochemical pathways compared to even-chain compounds researchgate.net.

Specific research findings have identified pentadecanol in plant extracts and waxes. For instance, pentadecanol has been detected in the epicuticular waxes of Canyon Live Oak (Quercus c) leaves through gas chromatography-mass spectrometry (GC-MS) analysis core.ac.uk. Furthermore, 1-Pentadecanol (B150567) has been documented in several plant species, including Ambrosia trifida, Angelica gigas, Breynia vitis-idaea, Cichorium endivia, Eucalyptus globulus, Glycyrrhiza glabra, Hamamelis virginiana, Morina persica, and Pelargonium endlicherianum np-mrd.org. These findings highlight the presence of pentadecanol as a component of plant lipid profiles.

However, specific research detailing the natural occurrence of the 7-Pentadecanol isomer in plant extracts and waxes was not found within the provided search results. The available literature primarily discusses pentadecanol in general, or specifically 1-Pentadecanol, and broadly refers to odd-chain fatty alcohols found in plant waxes.

Table 1: Reported Plant Sources of Pentadecanol

| Plant Species | Detected Pentadecanol Isomer | Source Type | Reference |

| Canyon Live Oak (Quercus c) | Pentadecanol (unspecified) | Epicuticular Wax | core.ac.uk |

| Ambrosia trifida | 1-Pentadecanol | Plant Extract | np-mrd.org |

| Angelica gigas | 1-Pentadecanol | Plant Extract | np-mrd.org |

| Breynia vitis-idaea | 1-Pentadecanol | Plant Extract | np-mrd.org |

| Cichorium endivia | 1-Pentadecanol | Plant Extract | np-mrd.org |

| Eucalyptus globulus | 1-Pentadecanol | Plant Extract | np-mrd.org |

| Glycyrrhiza glabra | 1-Pentadecanol | Plant Extract | np-mrd.org |

| Hamamelis virginiana | 1-Pentadecanol | Plant Extract | np-mrd.org |

| Morina persica | 1-Pentadecanol | Plant Extract | np-mrd.org |

| Pelargonium endlicherianum | 1-Pentadecanol | Plant Extract | np-mrd.org |

Mentioned Compounds:

this compound

Pentadecanol

1-Pentadecanol

Fatty alcohols

Odd-chain fatty alcohols

Even-chain fatty alcohols

Very-long-chain fatty acids (VLCFAs)

Alkanes

Aldehydes

Ketones

Esters

Wax esters

Primary alcohols

Secondary alcohols

15:0 FAL (Pentadecanol)

Advanced Spectroscopic and Chromatographic Characterization Techniques for Pentadecanols

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 7-Pentadecanol. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within sub-ppm levels, which allows for the confident assignment of a molecular formula. nih.gov By providing access to the full-scan spectrum, HRMS allows for the retrospective analysis of all detected compounds in a sample. nih.gov

For this compound (C₁₅H₃₂O), the expected exact mass of the molecular ion [M]⁺ is 228.2453. HRMS can distinguish this from other potential isobaric compounds, which may have the same nominal mass but different elemental compositions. In techniques like HPLC-APCI-TOFMS (High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Time of Flight Mass Spectrometry), accurate mass measurements confirm compound identity. researchgate.net The fragmentation pattern observed in the mass spectrum further aids in structural confirmation. Common fragmentation for long-chain alcohols includes the loss of water ([M-H₂O]⁺) and alpha-cleavage on either side of the carbon bearing the hydroxyl group. For this compound, this would result in characteristic fragment ions that help pinpoint the location of the -OH group at the C-7 position.

Table 1: HRMS Data for this compound

| Ion/Fragment | Molecular Formula | Calculated Exact Mass | Typical Observation |

|---|---|---|---|

| [M]⁺ | C₁₅H₃₂O | 228.2453 | Molecular Ion |

| [M+H]⁺ | C₁₅H₃₃O | 229.2531 | Protonated Molecule (in ESI/APCI) |

| [M-H₂O]⁺ | C₁₅H₃₀ | 210.2348 | Loss of Water |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and connectivity of atoms. iaea.org For chiral molecules like this compound, advanced NMR methods are essential for assigning stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons. In ¹³C NMR of alcohols, the carbon atom bonded to the hydroxyl group is deshielded and typically appears in the 50-80 ppm range. openochem.orgazom.com Protons on the carbon adjacent to the hydroxyl group (α-protons) are also deshielded and resonate in the 3.3–4.0 ppm range in the ¹H NMR spectrum. openochem.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the proton at C-7 (H-7) and the protons on C-6 and C-8, confirming the position of the alcohol group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

Table 2: Typical NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm, est.) | ¹³C Chemical Shift (ppm, est.) |

|---|---|---|

| C-7 (CH-OH) | ~3.6 | ~72 |

| C-6, C-8 | ~1.5 | ~37 |

| C-1, C-15 (CH₃) | ~0.9 | ~14 |

| Other CH₂ | 1.2-1.4 | 22-32 |

To determine the ratio of enantiomers in a sample of this compound, chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs) are employed in NMR spectroscopy. stereoelectronics.org When a chiral reagent is added to a racemic or scalemic mixture of a chiral alcohol, it forms two diastereomeric complexes. stereoelectronics.org These diastereomers have different physical properties and, crucially, distinct NMR spectra.

Lanthanide-based CSRs, for example, are Lewis acids that coordinate to the hydroxyl group of the alcohol. stereoelectronics.org This interaction leads to significant shifts in the proton signals of the alcohol, and the magnitude of these shifts will be different for the two diastereomeric complexes. By integrating the separated signals corresponding to each enantiomer, their relative ratio can be accurately determined.

Alternatively, chiral derivatizing agents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, can be used. tcichemicals.comscispace.com The alcohol is converted into two diastereomeric esters by reacting with both (R)- and (S)-MTPA in separate experiments. Analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of not only the enantiomeric excess but also the absolute configuration of the alcohol. scispace.comnih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. plus.ac.atphotothermal.comnih.gov

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. Other key absorptions include the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and the C-O stretching vibration, typically found in the 1050-1150 cm⁻¹ range for secondary alcohols.

Raman Spectroscopy: While the O-H stretch is typically weak in Raman spectra, the C-H stretching and bending modes of the long alkyl chain are usually strong. plus.ac.at Raman spectroscopy is particularly useful for studying the conformational order of the hydrocarbon chains. uu.nl The technique is generally insensitive to interference from water, which can be an advantage over IR in certain applications. plus.ac.at

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak/Not prominent | Strong (IR) |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong (Both) |

| C-O Stretch | 1050-1150 | Active | Medium-Strong (IR) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a robust and widely used technique for separating and identifying volatile and semi-volatile compounds. iiste.orgnih.govoup.com In the analysis of this compound, the sample is first vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. Longer chain alcohols like pentadecanols are well-suited for this technique.

After separation, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ions. This fragmentation pattern serves as a chemical fingerprint that can be compared to spectral libraries (like the NIST library) for positive identification. nist.govfmach.it For this compound, key fragments would arise from cleavage alpha to the hydroxyl group, leading to characteristic ions that help confirm the structure. The area under the chromatographic peak is proportional to the amount of the compound, allowing for accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

For the separation of enantiomers, Chiral High-Performance Liquid Chromatography (HPLC) is a primary method. csfarmacie.czresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound like this compound. csfarmacie.cz This differential interaction results in the two enantiomers traveling through the column at different rates, leading to their separation.

The choice of CSP is critical and often involves polysaccharide-based materials (e.g., cellulose or amylose derivatives) or Pirkle-type phases. csfarmacie.czmdpi.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.netchiraltech.com By integrating the areas of the two separated peaks, the enantiomeric purity or enantiomeric excess (ee) of the sample can be precisely determined. This method is essential in pharmaceutical and fine chemical industries where the biological activity of a compound is often enantiomer-specific. csfarmacie.cz

Chemical Reactivity and Designed Derivatization of 7 Pentadecanol

Mechanistic Investigations of Oxidation and Reduction Reactions

The interconversion between 7-pentadecanol and its corresponding ketone, 7-pentadecanone (B1597020), is a fundamental process involving oxidation and reduction reactions.

Oxidation of this compound to 7-Pentadecanone:

The oxidation of this compound involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the α-carbon, to form a carbon-oxygen double bond (a carbonyl group). This transformation can be achieved using a variety of oxidizing agents. The general mechanism for the oxidation of a secondary alcohol to a ketone is well-established. khanacademy.org For long-chain secondary alcohols, common laboratory-scale oxidants include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and milder, more selective reagents like Dess-Martin periodinane or Swern oxidation conditions. organic-chemistry.org

A plausible mechanistic pathway for the oxidation of this compound using a chromium(VI) reagent like chromic acid (H₂CrO₄), generated in situ from a chromium salt and acid, is as follows:

Formation of a chromate (B82759) ester: The hydroxyl group of this compound attacks the chromium atom of the oxidizing agent, displacing a water molecule to form a chromate ester intermediate.

E2-like elimination: A base (often water) abstracts the proton from the α-carbon. Concurrently, the C-H bond electrons move to form the C=O π-bond, and the O-Cr bond cleaves, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV).

Reduction of 7-Pentadecanone to this compound:

The reduction of 7-pentadecanone to this compound involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The mechanism for the reduction of 7-pentadecanone with sodium borohydride can be described in two main steps:

Nucleophilic attack: The hydride ion, delivered from the borohydride complex, attacks the partially positive carbonyl carbon of 7-pentadecanone. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: A protic solvent (like methanol (B129727) or ethanol, often used with NaBH₄) provides a proton to the negatively charged oxygen of the alkoxide, yielding this compound.

Stereoselective reductions of long-chain aliphatic ketones can be achieved using chiral reducing agents or biocatalysts, which can lead to the preferential formation of one enantiomer of the resulting secondary alcohol. nih.govwikipedia.org For instance, enzymatic reductions using alcohol dehydrogenases can exhibit high enantioselectivity. researchgate.netresearchgate.net

| Reaction | Reagent/Catalyst | Product | General Mechanistic Steps |

| Oxidation | Pyridinium chlorochromate (PCC) | 7-Pentadecanone | Formation of chromate ester, followed by E2 elimination. |

| Oxidation | Dess-Martin Periodinane | 7-Pentadecanone | Ligand exchange followed by reductive elimination. |

| Reduction | Sodium Borohydride (NaBH₄) | This compound | Nucleophilic hydride attack on the carbonyl carbon, followed by protonation. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | This compound | Nucleophilic hydride attack, followed by aqueous workup. |

Esterification and Etherification Chemistry for Functional Material Precursors

The hydroxyl group of this compound serves as a key functional handle for the synthesis of esters and ethers, which can be valuable precursors for functional materials like polyesters and specialty ethers.

Esterification:

This compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (typically sulfuric acid or p-toluenesulfonic acid). libretexts.org

The mechanism of Fischer esterification is a reversible process:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The hydroxyl oxygen of this compound attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The synthesis of polyesters can be achieved by reacting this compound with a dicarboxylic acid. However, as this compound is monofunctional, it would act as a chain-terminating agent. For polymer formation, a diol would be necessary. Nevertheless, esters derived from long-chain alcohols like this compound and dicarboxylic acids can be used as plasticizers or lubricants. Enzymatic synthesis of polyesters using lipases has also been explored, and long-chain monomers are often readily polymerized by this method. nih.govgoogle.com

Etherification:

Ethers can be synthesized from this compound through several methods, with the Williamson ether synthesis being a common approach. libretexts.org This method involves the reaction of an alkoxide with a primary alkyl halide.

The synthesis of an ether from this compound via the Williamson synthesis would proceed as follows:

Formation of the alkoxide: this compound is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding 7-pentadecanoxide.

Nucleophilic substitution: The resulting alkoxide acts as a nucleophile and attacks a primary alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction, displacing the halide and forming the ether.

Acid-catalyzed dehydration of secondary alcohols can also lead to the formation of symmetrical ethers, though this method is often plagued by competing elimination reactions that form alkenes. google.commasterorganicchemistry.com

| Reaction | Reactants | Catalyst/Conditions | Product Type | Potential Application |

| Esterification | This compound + Acetic Acid | H₂SO₄, Heat | Acetate Ester | Fragrance, Solvent |

| Polyester Formation | This compound + Adipic Acid | Acid Catalyst | Chain-terminated Polyester | Plasticizer |

| Etherification (Williamson) | This compound + Methyl Iodide | 1. NaH 2. Heat | Methyl Pentadecyl Ether | Specialty Solvent |

| Acid-Catalyzed Etherification | 2 equivalents of this compound | H₂SO₄, Heat | Di(7-pentadecyl) ether | Lubricant Additive |

Carbon-Carbon Bond Formation at Adjacent or Remote Positions

While the hydroxyl group is the primary site of reactivity, C-C bond formation can be achieved at positions adjacent to or remote from the hydroxyl group, often requiring multi-step synthetic sequences.

Direct C-C bond formation at the α-carbon (C7) of this compound is challenging. A more common strategy involves first oxidizing the alcohol to the corresponding ketone, 7-pentadecanone. The ketone can then undergo a variety of well-established C-C bond-forming reactions. For example, the α-carbon of 7-pentadecanone can be deprotonated to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations. libretexts.org

For C-C bond formation at remote positions on the alkyl chains, free-radical reactions can be employed. For instance, under photolytic conditions or in the presence of a radical initiator, a C-H bond on the pentadecane (B166386) backbone can be abstracted, leading to a carbon-centered radical. This radical can then react with various radical acceptors to form a new C-C bond. However, such reactions often lack regioselectivity, leading to a mixture of products.

A hypothetical sequence for C-C bond formation adjacent to the hydroxyl group could be:

Oxidation: this compound is oxidized to 7-pentadecanone.

Enolate Formation: 7-Pentadecanone is treated with a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate.

Alkylation: The enolate is reacted with an alkyl halide (e.g., methyl iodide) to introduce an alkyl group at the C6 or C8 position.

Reduction (optional): The resulting alkylated ketone can be reduced back to the corresponding secondary alcohol.

Catalytic Transformations of the Hydroxyl Moiety

The hydroxyl group of this compound can be transformed into other functional groups or eliminated through various catalytic processes.

Catalytic Dehydrogenation:

A key catalytic transformation is the acceptorless dehydrogenation of this compound to 7-pentadecanone, which produces hydrogen gas as the only byproduct. This is considered a green chemical process. Transition metal catalysts, particularly those based on ruthenium or palladium, are effective for this transformation. nih.govyoutube.com The reaction is typically carried out at elevated temperatures, and the mechanism generally involves the coordination of the alcohol to the metal center, followed by β-hydride elimination to form the ketone and a metal-hydride species. The subsequent release of H₂ regenerates the catalyst.

| Catalyst System | Typical Conditions | Product | Yield (%) |

| Ru(OCOCF₃)₂(CO)(PPh₃)₂ | 130 °C, neat | 7-Pentadecanone | >95 (estimated based on analogous secondary alcohols) |

| Pd(II)-NHC Complex | Toluene, 100 °C | 7-Pentadecanone | 80-95 (estimated based on analogous secondary alcohols) |

| Copper | 573 K, vapor phase | 7-Pentadecanone | High (industrial process) |

Dehydration:

Acid-catalyzed dehydration of this compound leads to the formation of a mixture of pentadecene isomers (e.g., 6-pentadecene (B15183754) and 7-pentadecene). This reaction proceeds via an E1 mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to form a secondary carbocation at C7. A subsequent deprotonation from an adjacent carbon (C6 or C8) yields the alkene. Due to the stability of the secondary carbocation, this reaction is generally facile under acidic conditions and at elevated temperatures.

Synthesis and Characterization of Novel Pentadecanol Derivatives with Modified Alkyl Chains

The synthesis of novel derivatives of this compound with modified alkyl chains can introduce new properties and functionalities. These modifications can include the introduction of other functional groups, branching, or unsaturation.

Introduction of Additional Functional Groups:

As previously discussed, remote C-H bonds in the alkyl chains of this compound can be functionalized through radical reactions, although selectivity can be an issue. For example, radical halogenation could introduce a bromine or chlorine atom at various positions on the chain, which could then be converted to other functional groups through nucleophilic substitution.

Modification of the Alkyl Chain Length:

The length of the alkyl chains can be modified through multi-step synthetic sequences. For instance, a terminal olefin could be introduced at one end of the molecule via a sequence involving selective terminal functionalization and elimination. The resulting olefin could then undergo cross-metathesis with another olefin to either shorten or lengthen the chain.

Characterization of Derivatives:

The characterization of any newly synthesized derivative of this compound would rely on a combination of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups (e.g., C=O for a ketone, C-O-C for an ether).

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the new compound.

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the synthesized compound and identify any byproducts.

| Derivative Type | Synthetic Approach | Key Characterization Features |

| Halogenated this compound | Radical halogenation (e.g., with NBS) | ¹H NMR: Signals for protons adjacent to the halogen. MS: Isotopic pattern characteristic of the halogen. |

| Unsaturated this compound | Dehydration or multi-step synthesis | ¹H and ¹³C NMR: Signals in the olefinic region. IR: C=C stretching vibration. |

| Branched-Chain this compound | Alkylation of the corresponding ketone followed by reduction | ¹H and ¹³C NMR: Additional methyl/ethyl signals and more complex splitting patterns. |

Theoretical and Computational Chemistry Approaches for Pentadecanols

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational for understanding molecular behavior at the atomic and electronic levels. These methods allow for the prediction of molecular geometries, electronic distributions, and energy profiles, which are crucial for determining chemical reactivity and physical properties.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical approach used to investigate the electronic structure of atoms, molecules, and solids mpg.descirp.org. DFT methods focus on the electron density of a system, enabling the calculation of fundamental properties such as optimized molecular geometries, vibrational frequencies, and electronic descriptors like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) scirp.orgchemmethod.commdpi.com. The HOMO-LUMO energy gap, a key output of DFT, serves as an indicator of a molecule's kinetic stability and its propensity for chemical reactions mdpi.com. While detailed DFT studies specifically focused on the electronic structure and reactivity predictions for 7-Pentadecanol are not extensively detailed in the reviewed literature, DFT is a standard tool for characterizing the electronic properties and potential reaction pathways of long-chain alcohols scirp.orgchemmethod.commdpi.comajol.info. These calculations can reveal charge distributions and identify nucleophilic or electrophilic sites, thereby informing predictions about the molecule's chemical behavior mdpi.comajol.info.

Ab Initio Methods for High-Accuracy Property Calculations

Ab initio methods, derived from fundamental quantum mechanical principles, offer a high degree of accuracy in calculating molecular properties without relying on empirical parameters core.ac.ukresearchgate.net. These techniques, which include methods like Hartree-Fock and various post-Hartree-Fock approaches, are computationally demanding but provide precise predictions of molecular geometries, bond lengths, and energetic values core.ac.ukresearchgate.net. Ab initio calculations are particularly valuable for tasks requiring high precision, such as the accurate prediction of thermodynamic properties or pKa values, by analyzing detailed electronic configurations and molecular structures researchgate.net. Although specific ab initio studies dedicated to this compound were not found in the provided search results, these methods represent a robust avenue for obtaining highly accurate data for molecules within the pentadecanol class.

Molecular Dynamics Simulations of Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are indispensable for exploring the dynamic behavior of molecules, offering insights into their conformational landscapes and interactions with their surroundings over time volkamerlab.orgcoifpm.orguu.se. By numerically integrating Newton's equations of motion for each atom, MD simulations generate trajectories that reveal how molecules change shape, move, and interact. These simulations are critical for understanding molecular flexibility, stability, and the mechanisms of binding events volkamerlab.orgucl.ac.uknih.govmdpi.com.

Studies involving pentadecanol have leveraged MD simulations to investigate its interactions with biological targets. For instance, a 5-nanosecond (ns) molecular dynamics analysis of pentadecanol interacting with the PanK receptor indicated that the binding site conformation underwent minimal alterations, suggesting stable binding researchgate.net. MD simulations also provide key metrics such as Root Mean Square Deviation (RMSD) to quantify structural changes and Root Mean Square Fluctuation (RMSF) to assess the flexibility of different parts of a molecule or complex during the simulation volkamerlab.orgucl.ac.uknih.govmdpi.com. These dynamic insights are vital for comprehending the behavior of this compound in complex biological and chemical environments.

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique used to predict the most favorable binding orientation of a ligand molecule to a biological receptor, typically a protein. This process is essential for understanding molecular recognition, predicting binding affinities, and elucidating interaction modes.

Predictive Modeling of Ligand-Binding Affinities and Interaction Modes

Molecular docking has been extensively applied to assess the binding potential of pentadecanol with various biological receptors, particularly in the context of its potential as a mycobactericidal agent researchgate.netwikipedia.org. Studies have reported significant binding affinities for pentadecanol. For example, the Gibbs free energy (∆G) for the interaction of pentadecanol with the PanK receptor was computationally estimated at -5.5 kcal/mol researchgate.netwikipedia.org. Further evaluations indicated a binding affinity of -4.9 kcal/mol for pentadecanol with both the InhA and MabA receptors wikipedia.org. In studies involving insect odorant-binding proteins (OBPs), such as LmigOBP1, pentadecanol demonstrated a high binding affinity, with dissociation constants (Ki) for C11-C15 aliphatic alcohols ranging from 10.75 ± 0.74 mM down to 0.59 ± 0.19 mM, with pentadecanol exhibiting the highest affinity within this series zzdlab.com. These findings underscore the utility of molecular docking in predicting the strength and nature of molecular interactions, which is fundamental for understanding the biological roles of compounds like this compound.

Table 1: Pentadecanol Binding Affinities to Biological Targets

| Receptor | Method(s) | Binding Metric | Value | Reference |

| PanK | Molecular Docking & MD | Gibbs Free Energy (∆G) | -5.5 kcal/mol | researchgate.netwikipedia.org |

| InhA | Molecular Docking & MD | Gibbs Free Energy (∆G) | -4.9 kcal/mol | wikipedia.org |

| MabA | Molecular Docking & MD | Gibbs Free Energy (∆G) | -4.9 kcal/mol | wikipedia.org |

| LmigOBP1 | Docking Simulations | Binding Affinity (Ki) | 0.59 ± 0.19 mM | zzdlab.com |

Computational Elucidation of Structure-Activity Relationships

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques that establish correlations between a molecule's structural attributes and its observed properties or activities mdpi.combas.bgresearchgate.net. These models are instrumental in predicting the behavior of new compounds based on their chemical structures, thereby facilitating rational design and discovery. For aliphatic alcohols, QSPR studies have successfully predicted various physicochemical properties, including boiling points, octanol-water partition coefficients (log P), and water solubility, by analyzing molecular descriptors derived from their structures mdpi.combas.bgmdpi.com. These relationships are crucial for understanding how structural variations in molecules like this compound influence their interactions and functions.

Table 2: Computed Properties of this compound

| Property | Value | Method/Source | Reference |

| Molecular Formula | C15H32O | PubChem | nih.gov |

| Molecular Weight | 228.41 g/mol | PubChem | nih.gov |

| XLogP3 | 6.4 | PubChem | nih.gov |

| Surface Area (Ų) | 20.2 | PubChem | nih.gov |

| Number of Atoms | 123 | PubChem | nih.gov |

Compound List:

this compound

Pentadecanol

PanK

InhA

MabA

LmigOBP1

Isoniazid

Triclosan

Naphthalene

Gabapentin

SARS-CoV-2 Spike Protein

ACE2

Mpro (Main Protease)

RBD (Receptor Binding Domain)

Cheminformatics and QSAR Modeling for Pentadecanol Analogs

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools that enable the prediction of chemical properties, biological activities, and environmental fate based on molecular structure. For pentadecanols and their analogs, these approaches are instrumental in understanding their behavior and potential applications without extensive experimental testing. By analyzing molecular descriptors, researchers can build predictive models for various endpoints, including physicochemical characteristics, toxicological profiles, and chromatographic retention times.

Applications of Cheminformatics and QSAR/QSPR

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models are frequently employed to estimate physicochemical properties of alcohols, including pentadecanols. These properties are crucial for understanding solubility, partitioning behavior (e.g., octanol-water partition coefficient, Log P), and volatility, which in turn influence environmental distribution and biological interactions. For instance, QSPR models utilizing molecular descriptors have been developed to predict the aqueous solubility of aliphatic alcohols with good accuracy jcsp.org.pk. Similarly, Log P values, a key indicator of hydrophobicity, can be reliably predicted using various cheminformatic approaches, including those based on fragmental or atomic contribution methods, as well as semi-empirical electrotopological indices mdpi.com.

Environmental Fate and Ecotoxicity Modeling: QSAR models are extensively used to predict the environmental fate and ecotoxicity of long-chain alcohols (LCOHs), which include pentadecanol and its isomers nih.govresearchgate.netepa.govoecd.org. These models correlate molecular structures with properties such as biodegradation rates and aquatic toxicity. For example, QSARs have been developed to estimate No Observed Effect Concentrations (NOECs) for reproduction in aquatic organisms epa.gov. Trends in aquatic toxicity for LCOHs often show a strong dependence on the octanol-water partition coefficient (Log Kow). A notable QSAR for predicting the 96-hour LC50 (Lethal Concentration 50%) in fish for long-chain alcohols is given by:

Log 96 h LC50 (mM/L) = -0.925*log Kow + 2.060 (R² = 0.954) researchgate.net

It is important to note that for longer chain lengths, such as those of pentadecanol and beyond, the aquatic toxicity is often limited by the compound's water solubility nih.govoecd.org.

Molecular Docking and Biological Activity Prediction: Cheminformatics tools, including molecular docking, can predict the interaction of molecules with biological targets. A computational study evaluated the binding energies of alcohols, including pentadecanol (C15), with key enzymes like InhA, MabA, and PanK, which are relevant in the context of antimicrobial activity wikipedia.org. The study found that binding energy generally increased with chain length, with pentadecanol exhibiting specific binding energies with these targets.

| Compound | Target Receptor | Binding Energy (∆G) | Units |

| Pentadecanol | InhA | -4.9 | kcal/mol |

| Pentadecanol | MabA | -4.9 | kcal/mol |

| Pentadecanol | PanK | -5.5 | kcal/mol |

Table 1: Molecular Docking of Pentadecanol with Biological Receptors wikipedia.org

Chromatographic Retention Prediction (QSRR): Quantitative Structure-Retention Relationships (QSRRs) are a specific application of cheminformatics used to predict chromatographic retention times. These models utilize molecular descriptors to establish correlations between a compound's structure and its behavior in chromatographic systems researchgate.netresearchgate.net. For instance, QSRR methodologies have been applied to identify specific compounds like 1-pentadecanol (B150567) and its isomers within complex mixtures, such as aged camellia seed oil, using techniques like VFE region mapping researchgate.netresearchgate.net.

Common Molecular Descriptors and Their Applications

A wide array of molecular descriptors is utilized in cheminformatics and QSAR/QSPR modeling for pentadecanol analogs. These descriptors quantify various structural and electronic features of a molecule, which are then correlated with its properties or activities.

| Descriptor Type | Examples of Descriptors | Predicted Property/Application | Source(s) |

| Physicochemical | Log Kow, Water Solubility, Vapor Pressure, Melting Point | Environmental fate, Toxicity, Bioaccumulation | nih.govresearchgate.netoecd.org |

| Topological | Connectivity indices (e.g., Randic, Kier & Hall) | Retention time (QSRR), Physicochemical properties | researchgate.netresearchgate.net |

| Electronic | Atomic charges (e.g., ISET) | Log P, Isomer differentiation, Interactions | mdpi.com |

| Molecular Descriptors | Molecular Weight, various structural indices | Solubility, Retention time, Biological activity | jcsp.org.pkmdpi.comresearchgate.netresearchgate.net |

| Fragment-based/Atomic | ClogP, AlogP | Log P, Physicochemical properties | mdpi.com |

| Quantum Chemical | ∆Hsub, ∆Gsub | Sublimation properties | core.ac.uk |

Table 2: Common Molecular Descriptors and QSAR/QSPR Applications for Pentadecanols and Analogs

Example QSAR Model for Aquatic Toxicity

The development of robust QSAR models allows for the prediction of environmental toxicity, which is critical for risk assessment. The following model illustrates the relationship between a key physicochemical descriptor and aquatic toxicity for long-chain alcohols:

| Endpoint | QSAR Model Equation | R² | Notes |

| 96h LC50 (fish) | Log 96 h LC50 (mM/L) = -0.925*log Kow + 2.060 | 0.954 | Toxicity approaches solubility limit for chain lengths > C11-12. |

Table 3: Example QSAR Model for Aquatic Toxicity of Long-Chain Alcohols researchgate.net

Compound Name List:

1-Pentadecanol

Pentadecanol

Pentadecyl alcohol

n-pentadecanol

Alfol 15

NSC 66446

Long-chain alcohols (LCOHs)

Fatty alcohols

Emerging Research Frontiers and Applications of Pentadecanols

Development of Bioactive Analogs for Pest Management and Control

The intricate chemical communication systems in nature, particularly among insects, have revealed the significance of long-chain fatty alcohols as key signaling molecules. Research is actively exploring pentadecanols and their derivatives for their potential in pest management and control, either as natural pheromone components or as synthetic mimics.

Synthesis and Evaluation of Pheromone Components and Mimics

Long-chain fatty alcohols, including those with 15 carbon atoms like pentadecanols, are integral components of insect pheromone blends. These compounds play a crucial role in mediating species-specific communication, primarily for mate attraction pnas.orgpnas.orgnih.govfrontiersin.org. For instance, specific derivatives of pentadecanol, such as 6,10,14-trimethyl-2-pentadecanol, have been identified and synthesized as the female sex pheromone of the rice moth, Corcyra cephalonica scispace.comresearchgate.nettandfonline.comomicsonline.orgresearchgate.net. The synthesis of these complex molecules often involves multi-step organic chemistry, utilizing reactions like Wittig reactions, hydrogenation, and oxidation to achieve the desired stereochemistry and purity scispace.comomicsonline.org. Research in this area focuses on developing efficient synthetic routes to produce these pheromone components and their analogs, which can then be evaluated for their efficacy in attracting or repelling target insect species. Such synthetic pheromones hold promise as environmentally friendly alternatives to conventional insecticides for integrated pest management strategies nih.govfrontiersin.org.

Mechanistic Studies of Antimicrobial Potency

Pentadecanols, along with other long-chain fatty alcohols, exhibit significant antimicrobial properties. Studies have investigated their efficacy against various bacterial strains, including Staphylococcus aureus researchgate.netnih.gov. Research indicates that the antimicrobial activity is often dependent on the length of the aliphatic carbon chain researchgate.netnih.gov. For example, 1-pentadecanol (B150567) has demonstrated considerable growth-inhibitory and bactericidal activity against S. aureus researchgate.net.

The primary mechanism of action proposed for these fatty alcohols involves the disruption of microbial cell membranes researchgate.netoup.commdpi.comasm.org. These amphipathic molecules can integrate into the lipid bilayer, destabilizing membrane integrity, leading to leakage of essential intracellular components like potassium ions (K⁺), and ultimately cell lysis researchgate.netnih.govoup.commdpi.com.

Table 1: Antimicrobial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus

| Alcohol | MIC (µg/mL) | MBC (µg/mL) | Membrane-Damaging Activity |

| 1-Octanol | 256 | 256 | Yes |

| 1-Nonanol | 64 | 128 | Yes |

| 1-Decanol | 32 | 64 | Yes |

| 1-Undecanol | 16 | 32 | Yes |

| 1-Dodecanol (B7769020) | 8 | 16 | No |

| 1-Tridecanol (B166897) | 4 | 8 | No |

| 1-Pentadecanol | 4 | 8 | Not specified |

| 1-Hexadecanol | 256 | ≥ 512 | Not specified |

Note: Data compiled from various studies, primarily focusing on the general antimicrobial properties of long-chain fatty alcohols, with specific values for 1-Pentadecanol from reference researchgate.net. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

While 1-dodecanol and 1-tridecanol have shown the highest antibacterial activity among tested long-chain fatty alcohols, they did not exhibit significant membrane-damaging activity in one study researchgate.netnih.gov. This suggests that the mode of action may vary with chain length, with shorter-chain alcohols (C10-C11) more prominently causing membrane damage researchgate.netnih.gov. Further research into the precise molecular interactions of pentadecanols with microbial membranes is ongoing.

Functional Materials Science and Engineering

The amphiphilic nature and long hydrocarbon chain of pentadecanols make them valuable building blocks in materials science, contributing to enhanced performance in surfactant systems, thermal energy storage, and lubrication.

Incorporation into Surfactant Systems for Enhanced Surface Activity

Pentadecanols serve as key precursors in the synthesis of non-ionic surfactants, most notably fatty alcohol ethoxylates (FAEs) pmarketresearch.comjaychemical.comjiahua.comvenus-goa.com. These surfactants are produced by reacting fatty alcohols with ethylene (B1197577) oxide, creating molecules with both hydrophobic (fatty alcohol chain) and hydrophilic (polyoxyethylene chain) segments jaychemical.comvenus-goa.com. This amphiphilic structure allows FAEs to effectively reduce surface tension, making them excellent emulsifiers, wetting agents, dispersants, and detergents jaychemical.comjiahua.comvenus-goa.comshreechem.in.

The incorporation of pentadecanol-derived FAEs enhances the performance of formulations in a wide array of applications, including household and industrial cleaning products, personal care items (shampoos, lotions), agricultural formulations (pesticides, herbicides), textiles, and the oil and gas industry pmarketresearch.comjaychemical.comjiahua.comshreechem.inmistralni.co.uk. Their biodegradability and compatibility with other chemicals further contribute to their desirability in modern product development jaychemical.comjiahua.com.

Advanced Phase Change Materials (PCMs) in Temperature-Responsive Systems

Fatty alcohols, including pentadecanols, are being explored as organic phase change materials (PCMs) for thermal energy storage (TES) applications purdue.edudal.canih.govresearchgate.netmdpi.commdpi.com. PCMs store and release thermal energy during phase transitions, typically melting and solidification, at a nearly constant temperature. Long-chain alcohols possess the necessary properties for PCM applications, such as a defined melting point and latent heat of fusion dal.canih.govmdpi.com.

However, fatty alcohols generally present challenges such as high material costs and relatively poor volumetric energy storage capacity compared to other PCM classes purdue.edu. They also exhibit lower thermal conductivity, which can limit the rate of heat transfer. Research is ongoing to enhance their performance, for instance, by forming composite materials with high-thermal-conductivity additives like nanoparticles mdpi.com or by developing ester derivatives that may offer improved properties researchgate.netresearchgate.net. While specific data for 7-Pentadecanol as a PCM is limited, the general trends for long-chain fatty alcohols suggest potential, albeit with economic and performance considerations that require further optimization.

Table 2: General Properties of Fatty Alcohols as Phase Change Materials (PCMs)

| Property | Typical Range/Characteristic for Fatty Alcohols | Notes |

| Melting Temperature | Varies with chain length (e.g., 30–70 °C) | Suitable for moderate temperature applications |

| Latent Heat of Fusion (ΔfusH) | Moderate to high (e.g., 100–353 J g⁻¹) | Enables significant thermal energy storage |

| Material Cost | High ($2.50 – $200/kg) | Can be a limiting factor for widespread adoption |

| Volumetric Energy Storage | Poor (43–55 kWh/m³) | Lower than some other PCM classes |

| Thermal Conductivity | Low | Limits heat transfer rates; research into composites aims to improve this |

| Thermal Stability | Generally good | Stable over many thermal cycles |

| Chemical Stability | Generally good | Compatible with common containment materials |

| Supercooling | Generally low | Facilitates reliable crystallization and energy release |

Note: Data represents general characteristics of long-chain fatty alcohols as PCMs, compiled from various research findings purdue.edudal.canih.govresearchgate.netmdpi.commdpi.com. Specific values for this compound may vary.

Research into Industrial Lubricant Formulations

Pentadecanols and other long-chain fatty alcohols are finding utility in the formulation of industrial lubricants and as precursors for lubricant base oils pmarketresearch.comchaincraft.comchemimpex.comchemimpex.comwur.nlpalm-chemicals.comrsc.org. Their long hydrocarbon chains impart beneficial lubricating properties, including good thermal stability and reduced volatility, making them suitable for demanding applications such as metalworking fluids and synthetic lubricants pmarketresearch.comchemimpex.comchemimpex.com.

Furthermore, fatty alcohols can be chemically modified, for instance, through esterification or transesterification with polyols, to create bio-based lubricants with properties comparable to petroleum-derived lubricants chaincraft.comwur.nlrsc.orgmdpi.com. The development of sustainable, bio-based lubricants is a growing area, driven by environmental concerns and the desire for renewable resources chaincraft.compalm-chemicals.com. Fatty alcohols offer advantages such as biodegradability and lower toxicity compared to petrochemical-based alternatives palm-chemicals.com. Research continues to explore novel lubricant formulations utilizing fatty alcohols to achieve desired viscosity grades, thermal stability, and oxidative resistance for applications in automotive, aerospace, and other industrial sectors pmarketresearch.comwur.nlrsc.org.

Compound List

this compound

Pentadecanol

1-Pentadecanol

6,10,14-trimethyl-2-pentadecanol

Fatty Alcohols

Fatty Alcohol Ethoxylates (FAEs)

1-Dodecanol

1-Tridecanol

1-Octanol

1-Nonanol

1-Decanol

1-Undecanol

1-Hexadecanol

Q & A

Q. What are the optimal methods for synthesizing 7-Pentadecanol with high purity, and how can purity be validated experimentally?

- Methodological Answer : Synthesis of this compound typically involves Grignard reactions or reduction of ketones (e.g., via NaBH₄ or LiAlH₄). To ensure high purity, employ fractional distillation under reduced pressure or column chromatography using silica gel with a hexane/ethyl acetate gradient. Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with attention to characteristic hydroxyl proton signals (~1–5 ppm) and carbon chain assignments .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze deuterated chloroform (CDCl₃) solutions to identify hydroxyl group placement and carbon chain conformation.

- Fourier-transform infrared spectroscopy (FTIR) : Confirm the presence of -OH (3200–3600 cm⁻¹) and alkyl chain vibrations.

- Differential scanning calorimetry (DSC) : Determine melting points and phase transitions.

- Polarimetry : Assess optical activity if chirality is present.

Document solvent effects and temperature parameters to ensure reproducibility .

Q. What are the known biological activities of this compound in model organisms, and how can initial activity assays be designed?

- Methodological Answer : Preliminary bioactivity studies should use in vitro models (e.g., bacterial or fungal cultures, cancer cell lines) to assess antimicrobial or cytotoxic effects. Design dose-response experiments with serial dilutions (1–100 µM) and controls (solvent-only and positive/negative controls). Measure viability via MTT assays or ATP quantification. For in vivo studies, use Caenorhabditis elegans or Drosophila melanogaster to evaluate developmental or behavioral effects. Ensure statistical power with triplicate trials and ANOVA analysis .

Advanced Research Questions

Q. How can contradictory results regarding the biological efficacy of this compound across studies be systematically resolved?

- Methodological Answer : Contradictions may arise from variability in sample purity, assay conditions, or organism-specific responses. Conduct meta-analyses of existing data to identify confounding variables (e.g., solvent type, exposure duration). Replicate experiments under standardized conditions, including blinded analyses. Use multivariate regression to isolate factors influencing efficacy. Transparent reporting of negative results is critical to avoid publication bias .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : Systematically modify the hydroxyl position, alkyl chain length, or stereochemistry. Synthesize analogs (e.g., 5-Pentadecanol, 9-Pentadecanol) and compare bioactivity via high-throughput screening. Pair experimental data with computational models (e.g., molecular docking, QSAR) to predict binding affinities or membrane interactions. Validate hypotheses using site-directed mutagenesis in target proteins or lipid bilayer assays .

Q. What experimental designs mitigate batch-to-batch variability in this compound samples during long-term studies?

- Methodological Answer : Standardize synthesis protocols (e.g., reaction temperature, catalyst purity) and store samples under inert atmospheres at -20°C to prevent oxidation. Implement quality control checks via periodic NMR and GC-MS analysis. Use internal standards (e.g., deuterated analogs) in assays to normalize batch effects. Document storage conditions and shelf life in metadata .

Methodological Considerations for Data Integrity

- Handling Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

- Safety Precautions : Follow SDS guidelines for alcohol handling, including PPE (gloves, goggles) and ventilation, as toxicity data for this compound may be limited .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets and detailed protocols .

Retrosynthesis Analysis